5-Oxo-5-(4-isopropoxyphenyl)valeric acid
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Overview
Description
5-Oxo-5-(4-isopropoxyphenyl)valeric acid is a chemical compound with the molecular formula C14H18O4. It is known for its unique structure, which includes a valeric acid backbone with a 4-isopropoxyphenyl group and a ketone functional group. This compound is used in various scientific research fields due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxybenzaldehyde and valeric acid derivatives.
Condensation Reaction: The 4-isopropoxybenzaldehyde undergoes a condensation reaction with a valeric acid derivative in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(4-isopropoxyphenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid) or halogenating agents (e.g., bromine or chlorine) under controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
5-Oxo-5-(4-isopropoxyphenyl)valeric acid is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The ketone and phenyl groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5-(4-methoxyphenyl)valeric acid: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Oxo-5-(4-ethoxyphenyl)valeric acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
5-Oxo-5-(4-propoxyphenyl)valeric acid: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
5-Oxo-5-(4-isopropoxyphenyl)valeric acid is unique due to the presence of the isopropoxy group, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where the isopropoxy group imparts desired characteristics.
Properties
IUPAC Name |
5-oxo-5-(4-propan-2-yloxyphenyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10(2)18-12-8-6-11(7-9-12)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGMMNSIZRTKOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645445 |
Source
|
Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-85-0 |
Source
|
Record name | 4-(1-Methylethoxy)-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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